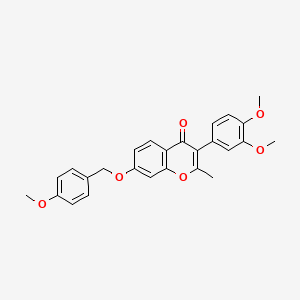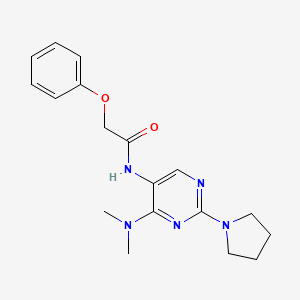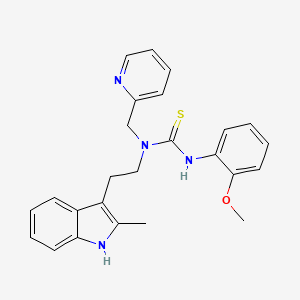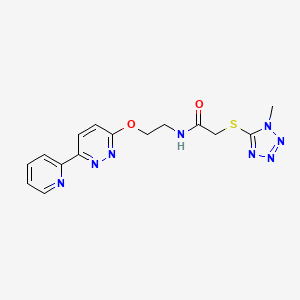![molecular formula C9H12N2O3 B2490447 3-[(4-Nitrophenyl)amino]propan-1-ol CAS No. 86651-99-2](/img/structure/B2490447.png)
3-[(4-Nitrophenyl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 3-[(4-Nitrophenyl)amino]propan-1-ol involves complex chemical reactions. For instance, 1,3-bis(3-aminophenyl)-2-propen-1-one, a related compound, is synthesized using 3-nitrobenzaldehyde and 3-nitroacetophenone through Claisen-Schmidt condensation under ultrasonic irradiation and reduction by means of the FeCl3-NH2NH2·H2O-C system (Wu Qun-rong, 2007).
Molecular Structure Analysis
The molecular structure of related compounds showcases a variety of functional groups and bonding arrangements. For example, the crystal structure analysis of a compound similar to this compound, revealed detailed insights into its structural configuration, demonstrating the complexity and diversity of such molecules (L. Gomes et al., 2019).
Chemical Reactions and Properties
The chemical reactions involving compounds similar to this compound often result in the formation of novel structures with diverse properties. For example, the synthesis of geminally activated nitro dienes, through the condensation of related aldehydes with nitro-substituted CH acids, showcases the reactive versatility of these compounds (R. Baichurin et al., 2019).
Physical Properties Analysis
The physical properties of such compounds can be studied through spectroscopic profiling, which provides insights into their bonding, anti-bonding nature, and other characteristics. For instance, vibrational and electronic absorption spectroscopic profiling of 3-Amino-3-(2-nitrophenyl) propionic acid, a compound similar to this compound, offers detailed information about its structure and properties (Christina Susan Abraham et al., 2018).
Chemical Properties Analysis
The chemical properties of compounds related to this compound can be explored through their reaction mechanisms and the synthesis of derivatives. For instance, the base-catalyzed synthesis of 3-substituted 2-aminonaphtho[2,3-b]furan-4,9-dione derivatives from 2-hydroxy-1,4-naphthoquinone and nitroalkenes under aqueous conditions highlights the chemical reactivity and potential applications of these compounds (Manoj R. Zanwar et al., 2013).
Scientific Research Applications
1. Synthesis and Catalysis
3-[(4-Nitrophenyl)amino]propan-1-ol has been utilized in the synthesis of various organic compounds. For example, it has been used as a ligand in the highly enantioselective alkynylation of chloral, facilitating the production of chiral trichloromethyl propargyl alcohols. These compounds are important intermediates in pharmaceutical synthesis (Jiang & Si, 2004).
2. Analytical Chemistry
In the field of analytical chemistry, derivatives of this compound have been analyzed for their role in chromatography. For instance, the compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol, a related compound, has been studied in the context of high-performance liquid chromatography for the analysis of pharmaceuticals (Al-Rimawi & Kharoaf, 2011).
3. Material Science
In material science, compounds structurally related to this compound have been synthesized and explored for their applications in corrosion inhibition. Such studies focus on understanding how these compounds interact with metal surfaces to prevent corrosion, which is crucial for the maintenance of industrial machinery and infrastructure (Ehsani et al., 2014).
4. Photophysical Properties
Another application is in the study of photophysical properties. Derivatives of this compound have been examined for their absorption and fluorescence characteristics, which are important for the development of fluorescent biomarkers and molecular probes (Kumari et al., 2017).
5. Biochemistry
In biochemistry, research has been conducted on the synthesis of tertiary amines, including derivatives of this compound, to understand their inhibitory performance on carbon steel corrosion. This research contributes to the development of more effective corrosion inhibitors (Gao et al., 2007).
properties
IUPAC Name |
3-(4-nitroanilino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-7-1-6-10-8-2-4-9(5-3-8)11(13)14/h2-5,10,12H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKYZNIVNCTAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCCO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2490369.png)

![4-((6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2490372.png)
![N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2490373.png)
![N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490374.png)


![N-(2-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)but-2-ynamide](/img/structure/B2490377.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2490379.png)
![(2-Fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2490382.png)
![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490384.png)
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2490385.png)